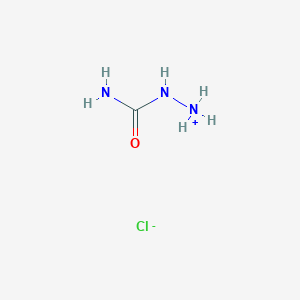

Semicarbazide hydrochloride

Description

Evolution of Semicarbazide (B1199961) Hydrochloride Research: A Historical Overview

The history of Semicarbazide hydrochloride is linked to the broader development of hydrazine (B178648) chemistry. Early methods for its preparation involved several distinct chemical routes, reflecting the exploratory nature of late 19th and early 20th-century organic synthesis. Over time, these initial methods have been refined and supplemented by more efficient industrial processes designed to improve yield and cost-effectiveness.

One of the earliest documented approaches involved the reaction of potassium cyanate (B1221674) with hydrazine sulfate. Another foundational method was the reaction between hydrazine hydrate (B1144303) and urea (B33335). As research progressed, alternative pathways were explored, including the reduction of nitrourea (B1361781). A significant advancement in its production was the development of processes reacting carbon monoxide with hydrazine under pressure, catalyzed by metal carbonyls, to produce semicarbazide, which is then acidified to yield the hydrochloride salt. rxchemicals.com A more common commercial route involves the reaction of hydrazine hydrate with urea, followed by purification steps to isolate the this compound product. rxchemicals.com More recent innovations have sought to bypass the use of expensive hydrazine as a starting material altogether, utilizing reactants like monochlorourea sodium salt and ammonia (B1221849).

A summary of key synthesis routes is presented below.

| Method | Reactants | Key Features |

| Reaction with Urea | Hydrazine Hydrate, Urea | A common commercial route for production. rxchemicals.com |

| Carbon Monoxide Route | Carbon Monoxide, Hydrazine | Involves high pressure and temperature with a metal carbonyl catalyst. rxchemicals.com |

| Nitrourea Reduction | Nitrourea, Zinc Dust, Hydrochloric Acid | An early laboratory synthesis method. |

| Cyanate Reaction | Potassium Cyanate, Hydrazine Sulfate | A historical synthesis pathway. |

Foundational Role of this compound as a Core Chemical Reagent

The principal and most established role of this compound in chemical research is as a derivatizing agent for carbonyl compounds. sigmaaldrich.comsigmaaldrich.com It undergoes a characteristic condensation reaction with aldehydes and ketones to form semicarbazones. This reaction is highly reliable and serves a critical analytical purpose: the resulting semicarbazones are typically stable, crystalline solids with sharp, distinct melting points. sigmaaldrich.comfishersci.se This property facilitates the identification, characterization, and purification of carbonyl compounds from complex mixtures. fishersci.se The reaction mechanism involves a nucleophilic attack by the terminal nitrogen atom of semicarbazide on the carbonyl carbon. rxchemicals.com

Beyond derivatization, this compound is a valuable precursor in the synthesis of various heterocyclic compounds. fishersci.seoconchemicals.ie These nitrogen-containing ring systems are of significant interest in medicinal chemistry. For instance, semicarbazide and its derivatives are used in the synthesis of 1,3,4-oxadiazoles, a class of compounds investigated for a range of applications. asianpubs.orgwisdomlib.org The cyclization of semicarbazones, often through oxidative methods, provides a direct route to these important heterocyclic structures. asianpubs.org Research has also demonstrated its use in preparing more complex structures like 2-alkylsemicarbazides and pyrazoles. sciforum.netresearchgate.netarkat-usa.org

The table below illustrates the reaction of this compound with representative carbonyl compounds.

| Carbonyl Compound | Product | Significance of Reaction |

| Aldehyde (R-CHO) | Aldehyde Semicarbazone | Forms crystalline derivatives for identification and purification. |

| Ketone (R-CO-R') | Ketone Semicarbazone | Enables separation and characterization of ketones. sigmaaldrich.com |

| Substituted Aryl Aldehyde | Substituted Aryl Semicarbazone | Synthesis of precursors for heterocyclic compounds like 1,3,4-oxadiazoles. asianpubs.orgasianpubs.org |

Interdisciplinary Research Landscape Involving this compound

The application of this compound extends far beyond the traditional organic synthesis laboratory, marking its presence in a variety of interdisciplinary research fields.

In Analytical Chemistry , it serves as a crucial reagent for the detection and quantification of carbonyl compounds. scimplify.comscimplify.com Its ability to react with α-keto acids to form colored derivatives allows for their visualization and analysis using techniques like thin-layer chromatography (TLC). Furthermore, this compound is used as an analytical standard and indicator for nitrofurazone, a veterinary drug; its presence as a metabolite (SEM) in food products of animal origin is monitored to detect the use of the banned antibiotic. himedialabs.comnih.gov

Within Pharmaceutical and Medicinal Chemistry , the compound is a key intermediate and precursor. scimplify.comscimplify.com It is utilized in the synthesis of nitrofuran antibacterials, highlighting its importance in creating pharmaceutical formulations. calpaclab.comlabdepotinc.com The semicarbazide scaffold is a building block for hydrazine derivatives and other molecules that are investigated for a range of biological activities. scimplify.com Derivatives have been synthesized and studied for potential applications in anticancer and antimicrobial drug development. pmarketresearch.com

In the field of Materials Science , research has uncovered novel applications for this compound. It has been investigated for its utility in preparing corrosion inhibitors, which protect metals from degradation. rxchemicals.comsigmaaldrich.com More recently, it has been employed as an additive in the fabrication of perovskite solar cells. In this context, it acts as a Lewis base to anchor lead iodide (PbI₂) at the grain boundaries of the perovskite material, which helps to suppress photoinduced decomposition and enhance the long-term photostability of the solar cells. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/ |

|---|---|

CAS No. |

563-41-7 |

Molecular Formula |

CH6ClN3O |

Molecular Weight |

111.53 g/mol |

IUPAC Name |

aminourea;hydron;chloride |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |

InChI Key |

XHQYBDSXTDXSHY-UHFFFAOYSA-N |

SMILES |

C(=O)(N)NN.Cl |

Isomeric SMILES |

C(=O)(N)N[NH3+].[Cl-] |

Canonical SMILES |

[H+].C(=O)(N)NN.[Cl-] |

boiling_point |

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |

Color/Form |

Prisms from dilute alcohol White crystals |

melting_point |

342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |

Other CAS No. |

563-41-7 |

physical_description |

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

57-56-7 (Parent) |

solubility |

Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |

Synonyms |

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |

vapor_pressure |

0.13 mm Hg at 25 °C /Estimated/ |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Semicarbazide Hydrochloride and Derivatives

Optimized Synthesis Routes for Semicarbazide (B1199961) Hydrochloride

Conventional methods for synthesizing semicarbazide hydrochloride, such as the reaction of hydrazine (B178648) with urea (B33335), often result in modest yields of around 75-80%. google.com Research has focused on optimizing these processes to improve efficiency and product purity.

One industrial method involves the reaction of carbon monoxide with hydrazine under high pressure (superatmospheric pressures) and at temperatures ranging from 0°C to 200°C. google.com This reaction is conducted in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to produce the hydrochloride salt. google.com

Another catalytic approach involves the reaction of nitrourea (B1361781) with hydrogen. google.com This process is carried out in the presence of a hydrogenation catalyst, hydrochloric acid, and an inert solubilizing agent to yield this compound. google.com For the synthesis of semicarbazide derivatives, lanthanum(III) chloride combined with chloroacetic acid has been shown to be an efficient and reusable catalytic system in one-pot, multi-component reactions. arabjchem.org

The synthesis of semicarbazide from monochlorourea sodium salt and ammonia (B1221849) can also be improved with a catalyst. google.com Compounds of zinc or cadmium, such as their chlorides, hydroxides, sulfates, carbonates, acetates, or salicylates, as well as their ammine or ethylenediamine (B42938) complexes, have been found to be effective catalysts, enhancing both reactivity and yield. google.com

A common commercial route for this compound synthesis is the condensation of hydrazine hydrate (B1144303) with urea. google.com Optimizations to this process have been developed to increase the yield and purity of the final product. Key parameters that have been adjusted include the mole ratio of reactants, reaction temperature, and purification methods. google.com

The mole ratio of hydrazine to urea is critical; a ratio between 0.9:1 and 1.2:1 is recommended. google.com An excess of hydrazine can lead to lower product yields, while an excess of urea favors the formation of the byproduct hydrazodicarbonamide. google.com The reaction temperature is typically maintained between 80°C and 130°C to ensure a reasonable reaction rate without significant product degradation. google.com

A significant improvement in yield has been achieved by modifying the workup procedure. After the initial reaction, water is substantially removed from the mixture. google.com An alcohol, preferably methanol (B129727), is then added to dissolve the semicarbazide and precipitate alcohol-insoluble by-products like hydrazodicarbonamide. google.com A crucial step is the use of anhydrous hydrogen chloride for the final precipitation of this compound, which has been shown to significantly increase the yield to as high as 89.7%. google.com

Table 1: Optimized Conditions for Hydrazine-Urea Condensation

| Parameter | Optimized Range/Value | Rationale |

|---|---|---|

| Hydrazine:Urea Mole Ratio | 0.9:1 to 1.2:1 | Balances product yield and minimizes byproduct formation. google.com |

| Reaction Temperature | 80°C to 130°C | Ensures a reasonable reaction rate while avoiding degradation. google.com |

| Acidification Agent | Anhydrous HCl | Significantly increases product yield compared to aqueous HCl. google.com |

| Purification Solvent | Methanol | Effectively dissolves semicarbazide while precipitating by-products. google.com |

An alternative synthetic route that avoids the direct use of expensive hydrazine involves monochlorourea sodium salt as an intermediate. google.comgoogle.com This process starts with the chlorination of urea in the presence of sodium hydroxide (B78521) to form monochlorourea sodium salt. This intermediate is then reacted with ammonia to produce semicarbazide. google.comgoogle.com

The reaction of monochlorourea sodium salt with ammonia is typically carried out in an aqueous solution or in liquid ammonia. google.comgoogle.com While the reaction can proceed at low temperatures, it is preferably conducted between 50°C and 150°C in a closed system to accelerate the process and prevent the escape of ammonia. google.com The resulting semicarbazide can then be acidified with hydrochloric acid to yield this compound. google.com This method can be catalyzed by zinc or cadmium compounds to improve yields. google.com For instance, using a zinc chloride catalyst in a stainless steel autoclave at 70°C can result in a 90% yield of semicarbazide. google.com

Table 2: Monochlorourea-Based Synthesis of Semicarbazide

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Urea, Sodium Hypochlorite (B82951), Sodium Hydroxide | Aqueous solution, cooled to 5-10°C | Monochlorourea Sodium Salt |

| 2 | Monochlorourea Sodium Salt, Ammonia | 50-150°C, closed system, optional catalyst (e.g., ZnCl₂) | Semicarbazide |

| 3 | Semicarbazide, Hydrochloric Acid | Acidification | This compound |

Targeted Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are invaluable tools in mechanistic studies and as internal standards in analytical chemistry. scripps.edunumberanalytics.com The synthesis of this compound with stable isotopes such as ¹³C and ¹⁵N has been a focus of specialized synthetic efforts.

The synthesis of ¹³C and ¹⁵N labeled this compound often utilizes correspondingly labeled starting materials. xml-journal.netgoogle.com A common approach involves the reaction of labeled urea with labeled hydrazine.

For the synthesis of ¹³C,¹⁵N₃-semicarbazide hydrochloride, ¹³C,¹⁵N₂-doubly labeled urea and ¹⁵N₂-labeled hydrazine hydrate serve as the raw materials. xml-journal.net The synthesis is a direct one-step process based on a reflux reaction. xml-journal.net Through single-factor and orthogonal experimental designs, the optimal reaction conditions have been determined to be a mole ratio of ¹⁵N₂-hydrazine to ¹³C,¹⁵N₂-urea of 1.4:1, a reaction temperature of 135°C, and a reaction time of 4.5 hours. xml-journal.net This optimized process achieves a yield of over 90%, with a purity of ≥98%. The isotopic abundance is ≥97% for ¹³C and ≥99% for ¹⁵N. xml-journal.net

Another described method for preparing ¹³C and ¹⁵N labeled this compound involves first preparing ¹⁵N₂-hydrazine hydrate by mixing ¹⁵N-labeled urea with sodium hypochlorite and sodium hydroxide. google.com This labeled hydrazine is then reacted with ¹³C,¹⁵N-labeled urea. google.com The reaction temperature is controlled between 75-160°C for 2-10 hours. google.com After the reaction, the product is concentrated, acidified with concentrated hydrochloric acid to a pH of 3.0-4.0, and then recrystallized to yield the final ¹³C,¹⁵N₃-semicarbazide hydrochloride crystals. google.com

Table 3: Optimized Synthesis of ¹³C,¹⁵N₃-Semicarbazide Hydrochloride

| Parameter | Optimized Value |

|---|---|

| Reactants | ¹⁵N₂-Hydrazine Hydrate, ¹³C,¹⁵N₂-Urea |

| Mole Ratio (Hydrazine:Urea) | 1.4:1 |

| Reaction Temperature | 135°C |

| Reaction Time | 4.5 hours |

| Yield | >90% |

| Purity | ≥98% |

| ¹³C Abundance | ≥97% |

| ¹⁵N Abundance | ≥99% |

Source: xml-journal.net

Isotopically labeled compounds are essential for elucidating reaction mechanisms by allowing researchers to track the fate of specific atoms through a chemical transformation. numberanalytics.comnih.gov The use of kinetic isotope effects (KIEs), where molecules with different isotopes react at different rates, provides detailed information about the rate-determining step of a reaction. princeton.edu

In the context of semicarbazide chemistry, isotopically labeled this compound is crucial for understanding the mechanisms of reactions in which it participates. For example, in the synthesis of 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazol-3-One (NTO) from semicarbazide, ¹⁵N-labeled semicarbazide was used to track the nitrogen atoms during the cyclization reaction with formic acid. scispace.com This helped to confirm the reaction pathway and the structure of the resulting heterocyclic product. scispace.com

Furthermore, stable isotopically labeled molecules like ¹³C,¹⁵N₂-semicarbazide hydrochloride serve as vital internal standards in mass spectrometry-based analytical methods. For instance, they are used for the quantitative determination of nitrofuran antibiotic residues in food products. The labeled standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Regioselective Derivatization in Semicarbazide Synthesis

Regioselective derivatization is a critical aspect of synthesizing complex semicarbazide derivatives, allowing for the precise introduction of functional groups at specific nitrogen atoms within the semicarbazide scaffold. This control is paramount for tailoring the molecule's properties for various applications, from pharmaceuticals to materials science.

Direct alkylation of this compound is challenging due to the higher basicity and nucleophilicity of the N1 nitrogen compared to the N2 and N4 positions. sciforum.net To achieve selective alkylation at the N2 position, a common strategy involves the protection of the more reactive N1 amino group. sciforum.netmdpi.com This is typically accomplished by forming a semicarbazone through the condensation of semicarbazide with an aldehyde or ketone. mdpi.comijcce.ac.ir The resulting alkylidene or arylidene group is electron-withdrawing, which decreases the nucleophilicity of the N1 nitrogen and increases the acidity of the N(2)H proton, facilitating its deprotonation. sciforum.netmdpi.com

A highly effective and general protocol for the selective N2-alkylation of semicarbazones has been developed. mdpi.comarkat-usa.org This method involves the deprotonation of the semicarbazone with a strong base, followed by reaction with an alkylating agent. sciforum.netarkat-usa.org Sodium hydride (NaH) in acetonitrile (B52724) (MeCN) has been identified as an excellent base/solvent system for the complete and selective deprotonation of the N2 position in various semicarbazones. sciforum.netmdpi.comarkat-usa.org Subsequent treatment with alkylating reagents such as alkyl halides (e.g., methyl iodide, ethyl iodide, butyl iodide) or benzyl (B1604629) halides affords the corresponding N2-alkylated semicarbazones in high yields. mdpi.comarkat-usa.org

The final step in the synthesis of N2-alkylated semicarbazide hydrochlorides is the hydrolysis of the N2-alkylated semicarbazone. mdpi.comarkat-usa.org Mild acidic conditions are typically employed to cleave the protective alkylidene or arylidene group. mdpi.comarkat-usa.org For instance, brief heating with hydrochloric acid can effectively hydrolyze acetone (B3395972) 2-alkylsemicarbazones to yield the desired 2-alkylsemicarbazide hydrochlorides. mdpi.comarkat-usa.org

Table 1: Examples of Base/Solvent Combinations for Semicarbazone Deprotonation sciforum.netmdpi.comarkat-usa.org

| Base | Solvent |

| Sodium Hydride (NaH) | Acetonitrile (MeCN) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) |

| Sodium Methoxide (MeONa) | Dimethylformamide (DMF) |

| Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF) |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) |

| Cesium Carbonate (Cs2CO3) | Acetonitrile (MeCN) |

| Sodium Hydroxide (NaOH) | Ethanol/Water |

| Tetraethylammonium Hydroxide (Et4NOH) | Tetrahydrofuran (THF) |

| tert-butylimino-tri(pyrrolidino)phosphorane | Tetrahydrofuran (THF) |

An alternative approach for the synthesis of a 2-benzylsemicarbazide derivative involves the N-alkylation of tert-butoxycarbonyl hydrazine, followed by a series of reactions including treatment with triphosgene (B27547) and ammonia. mdpi.com

The ability to control the functionalization of semicarbazide is crucial for its application in various scientific fields. Semicarbazide derivatives are key intermediates in the synthesis of a wide array of bioactive molecules and materials. wisdomlib.orgajchem-b.com

In medicinal chemistry, semicarbazone derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. researchtrend.netmdpi.com The synthesis of these derivatives often involves the condensation of a functionalized semicarbazide or this compound with various aldehydes or ketones. researchtrend.netnanoient.org For example, novel semicarbazone derivatives with potential anticancer activity have been synthesized through the reaction of substituted benzophenones with 4-(4-methoxyphenyl)semicarbazide. researchtrend.net The biological activity of these compounds is often linked to their ability to coordinate with metal ions, which can enhance their therapeutic properties. wisdomlib.orgcore.ac.uk

Semicarbazide functionalization is also employed in the development of materials for specific applications. For instance, flax fibers have been functionalized with semicarbazide for the effective adsorption of hexavalent chromium from wastewater. chemrxiv.org This process involves the oxidation of the fibers to create aldehyde groups, which then react with this compound. chemrxiv.org Similarly, semicarbazide derivatives have been used to create nanocatalysts. nih.gov A sulfonic acid-functionalized nanomagnetic catalyst bearing a semicarbazide linker has been designed for the synthesis of pyranopyrazoles. nih.gov

Furthermore, phosphonic acids containing a protected semicarbazide group have been synthesized for the functionalization of metal oxide and zeolite nanoparticles. researchgate.net These functionalized nanoparticles have potential applications in life sciences. researchgate.net The key step in this synthesis is a Curtius rearrangement performed in the presence of dibenzyl phosphonate (B1237965) esters. researchgate.net Semicarbazide has also been used to functionalize diamond surfaces for the covalent immobilization of peptides, which is valuable for biosensing applications. cambridge.org

Mechanistic Organic Chemistry and Kinetic Studies of Semicarbazide Reactions

Detailed Reaction Mechanisms of Semicarbazide (B1199961) Condensation with Carbonyl Substrates

The reaction is initiated by the nucleophilic attack of the terminal primary amino group of semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comnumberanalytics.comajrconline.org The other two nitrogen atoms in semicarbazide are significantly less nucleophilic because their lone pairs are delocalized by resonance with the adjacent carbonyl group, making them less available for attack. doubtnut.com This initial attack results in the formation of a tetrahedral addition intermediate known as a carbinolamine. numberanalytics.comlibretexts.orgacs.orglibretexts.org

The general mechanism involves the following steps:

Nucleophilic Addition: The primary amine of semicarbazide adds to the carbonyl group. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the neutral carbinolamine. libretexts.orglibretexts.org

The existence of the carbinolamine intermediate has been established through kinetic and spectroscopic studies. researchgate.netscispace.com For instance, in the reaction of benzaldehyde (B42025) with hydrazine (B178648) derivatives, polarographic measurements have allowed for the simultaneous determination of the concentrations of the starting aldehyde, the final hydrazone product, and the carbinolamine intermediate at equilibrium. researchgate.net

The second stage of the reaction is the elimination of a water molecule from the carbinolamine intermediate to form the C=N double bond of the semicarbazone. numberanalytics.comnumberanalytics.com This dehydration step is typically the slower, rate-determining step in neutral or weakly acidic solutions and is subject to acid catalysis. masterorganicchemistry.comchegg.comacs.orgresearchgate.net

The role of the acid catalyst is to protonate the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). libretexts.orglibretexts.org The subsequent loss of water, often assisted by the lone pair on the adjacent nitrogen, forms an iminium ion, which then loses a proton to yield the stable semicarbazone. libretexts.org

Kinetic Investigations of Semicarbazone Formation

The rate of semicarbazone formation is significantly influenced by the steric and electronic properties of the carbonyl substrate.

Steric Effects: Aldehydes generally react faster than ketones. This is because the carbonyl carbon in aldehydes is less sterically hindered than in ketones, allowing for easier nucleophilic attack. ajrconline.org Increased steric bulk near the carbonyl group, such as in phenyl t-butyl ketone, slows the reaction down compared to less hindered ketones like acetophenone. iupac.org

The following table summarizes the velocity constants for the formation of semicarbazones from various carbonyl compounds, illustrating the impact of structure on reactivity.

Data sourced from a study on semicarbazone formation kinetics. acs.org Velocity constants are for formation and hydrolysis under specific comparable conditions.

A key finding from kinetic studies is that the rate-limiting step of semicarbazone formation can change depending on the pH of the reaction medium. masterorganicchemistry.comchegg.comiupac.orgscite.ai

In Neutral or Weakly Acidic Solution (pH ~4-7): The rate-limiting step is the acid-catalyzed dehydration of the carbinolamine intermediate. chegg.comresearchgate.netacs.org In this pH range, there is a sufficient concentration of the free, nucleophilic semicarbazide for the initial attack to be rapid, but the concentration of acid catalyst (H₃O⁺) is too low to promote fast dehydration. libretexts.org The reaction rate shows a maximum around pH 4-5, which represents a compromise between having enough free amine for the attack and enough acid to catalyze the dehydration. masterorganicchemistry.comlibretexts.org

In Strongly Acidic Solution (low pH): The rate-limiting step shifts to the initial nucleophilic attack of the semicarbazide on the carbonyl group. chegg.comresearchgate.netiupac.org At low pH, most of the semicarbazide, an amine base, exists in its protonated, non-nucleophilic form. This drastically reduces the concentration of the active nucleophile, making the initial addition slow and therefore rate-determining. chegg.comlibretexts.org

This change in the rate-determining step is a hallmark of the mechanism for imine formation and has been extensively documented. masterorganicchemistry.comresearchgate.netscite.ai

For reactions involving a series of substituted aromatic aldehydes, the Hammett equation provides a powerful tool for quantitatively assessing electronic effects and probing the reaction mechanism. researchgate.netdatapdf.comwikipedia.org The equation relates the logarithm of the rate constant (k) for a substituted reactant to that of the unsubstituted reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

log(k/k₀) = ρσ

In the study of semicarbazone formation from substituted benzaldehydes, Hammett analysis reveals the electronic demands of each step:

Addition Step: This step is favored by electron-withdrawing substituents on the aromatic ring (positive ρ value), as they increase the electrophilicity of the carbonyl carbon. researchgate.net

Dehydration Step: This step is favored by electron-donating substituents (negative ρ value), which stabilize the partial positive charge that develops on the carbon atom in the transition state of this elimination step. researchgate.net

The following table presents data from a Hammett analysis study on a related reaction, the thallium(III) acetate (B1210297) oxidation of substituted benzaldehyde semicarbazones, which also shows a clear electronic dependence.

Data for the oxidation of aryl semicarbazones at 318 K. ias.ac.in The reaction exhibits a ρ value of -1, indicating the buildup of positive charge (or an electron-deficient center) in the transition state, which is stabilized by electron-releasing groups. ias.ac.in

Solvent Effects and Green Chemistry Approaches in Semicarbazide Chemistry

The push towards sustainable chemical practices has significantly influenced the methodologies employed in semicarbazone synthesis. Research has increasingly focused on minimizing or eliminating hazardous organic solvents and understanding the fundamental principles that govern product distribution, leading to more efficient and environmentally benign processes.

Solvent-Free Condensation Methodologies (e.g., Ball-Milling)

In alignment with the principles of green chemistry, solvent-free reaction conditions have been developed to synthesize semicarbazones, thereby reducing chemical waste and environmental impact. ijcce.ac.irhakon-art.com One of the most effective and environmentally friendly techniques is mechanochemistry, specifically through the use of ball-milling. ijcce.ac.irijcce.ac.ir

This methodology involves the direct grinding of stoichiometric amounts of a carbonyl compound (an aldehyde or ketone) with semicarbazide hydrochloride in a stainless-steel milling vessel. researchgate.net The mechanical energy generated by the milling process is sufficient to initiate and drive the condensation reaction to completion, often in a remarkably short time and without the need for any auxiliary catalysts or solid supports. ijcce.ac.irijcce.ac.ir

Research has demonstrated that this solvent-free approach is fast, simple, and highly efficient. ijcce.ac.ir For many aldehydes, the reaction proceeds to quantitative yield at room temperature in under an hour. ijcce.ac.irresearchgate.net Ketones are generally less reactive and may require elevated temperatures (e.g., 65-90 °C) to achieve complete conversion to their corresponding semicarbazones. ijcce.ac.irresearchgate.net The process is notable for its waste-free nature, as the desired semicarbazone is often obtained in a pure form directly from the reaction mixture after a simple work-up. ijcce.ac.irresearchgate.net

The table below presents findings from studies on the solvent-free condensation of various aldehydes and ketones with this compound using ball-milling. ijcce.ac.ir

Table 1: Solvent-Free Synthesis of Semicarbazones via Ball-Milling

| Substrate (Carbonyl Compound) | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|

| p-Chlorobenzaldehyde | 25 | 45 | 100 |

| Benzophenone | 90 | 45 | 100 |

| Acetophenone | 65 | 30 | 100 |

This table is generated based on data from a study on the efficient preparation of semicarbazones via milling. ijcce.ac.ir

Thermodynamic vs. Kinetic Control in Product Formation

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. This principle is well-illustrated in the competitive reaction of this compound with a mixture of different carbonyl compounds. pbworks.comodinity.com

The kinetically controlled product is the one that forms the fastest, following the reaction pathway with the lowest activation energy. pbworks.comdocsity.com This product is favored under conditions where the reaction is irreversible or when equilibrium has not been reached, such as at lower temperatures. odinity.comscribd.com

The thermodynamically controlled product is the most stable product. pbworks.comdocsity.com It is favored under conditions that allow the reaction to reach equilibrium, typically at higher temperatures. scribd.com Under these conditions, the initially formed kinetic product can revert to the starting materials, allowing the system to eventually settle into its lowest energy state, which corresponds to the thermodynamic product. pbworks.com

A classic experiment demonstrating this concept involves the competitive reaction between cyclohexanone (B45756) and 2-furaldehyde for a limited amount of this compound. odinity.comscribd.com

At low temperatures, cyclohexanone semicarbazone is formed preferentially. It is the kinetic product because it forms more rapidly. odinity.comscribd.com

When the reaction is allowed to proceed at higher temperatures or for a longer duration, the major product isolated is 2-furaldehyde semicarbazone . This is the more stable thermodynamic product . pbworks.comodinity.com The initial formation of the cyclohexanone semicarbazone is reversible, and over time, the equilibrium shifts to favor the formation of the more stable 2-furaldehyde derivative. pbworks.com The greater stability of the 2-furaldehyde semicarbazone is attributed to the conjugated system involving the aromatic furan (B31954) ring.

The interplay between reaction conditions and product outcome is summarized in the table below.

Table 2: Kinetic vs. Thermodynamic Products in Semicarbazone Formation

| Carbonyl Reactant | Product | Favored Control | Relative Stability |

|---|---|---|---|

| Cyclohexanone | Cyclohexanone semicarbazone | Kinetic | Less Stable |

This table summarizes the principles derived from experiments on the kinetic and thermodynamic control of semicarbazone formation. pbworks.comodinity.comscribd.com

Advanced Derivatization Strategies and Synthetic Applications

Semicarbazone Formation in Complex Organic Synthesis

The reaction between semicarbazide (B1199961) hydrochloride and carbonyl compounds to form semicarbazones is a cornerstone of derivatization in organic chemistry. wikipedia.org This condensation reaction, which involves the nucleophilic attack of the terminal -NH2 group of semicarbazide on an aldehyde or ketone followed by the elimination of water, is fundamental to many advanced synthetic strategies. wikipedia.orgnumberanalytics.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to attack. numberanalytics.com

A primary application of semicarbazone formation is in the purification and isolation of carbonyl-containing compounds. researchgate.net Semicarbazones are typically highly crystalline solids with sharp, characteristic melting points. wikipedia.orgsigmaaldrich.com This property is invaluable for separating and identifying aldehydes or ketones from reaction mixtures where the parent carbonyl compound might be a liquid or difficult to crystallize. wikipedia.orgtaylorandfrancis.com

In complex multi-step syntheses, semicarbazide hydrochloride is used to convert transient or unstable aldehyde or ketone intermediates into stable, isolable semicarbazones. google.com This allows for the purification of the intermediate before proceeding to the next synthetic step. For instance, in the synthesis of certain substituted indoles, an o-nitrophenylacetaldehyde intermediate can be isolated as its semicarbazone, which is then cyclized via reduction to form the final indole (B1671886) ring. google.com This strategy prevents side reactions associated with the sensitive aldehyde group. google.com The general utility of this approach is highlighted by the reliable conversion of various aldehydes and ketones into their corresponding solid derivatives, facilitating their characterization. researchgate.netsigmaaldrich.cn

Table 1: Application of Semicarbazone Formation for Isolation

| Parent Carbonyl | Semicarbazone Derivative | Key Advantage |

|---|---|---|

| Liquid Aldehydes/Ketones | Crystalline Solid | Facilitates handling, purification, and melting point analysis. wikipedia.orgtaylorandfrancis.com |

| Unstable Intermediates | Stable Crystalline Solid | Allows for isolation and purification during multi-step synthesis. google.com |

The formation of semicarbazones can proceed with high levels of selectivity, a feature that is exploited in sophisticated synthetic designs.

Regioselectivity : A significant advantage of using this compound is the potential for chemoselectivity between different carbonyl groups within a molecule or a mixture. For example, under solvent-free, room temperature conditions, this compound reacts quantitatively with aldehydes in the presence of ketones. ijcce.ac.ir This difference in reactivity allows for the selective derivatization or protection of an aldehyde functional group while leaving a ketone group untouched. ijcce.ac.ir This regioselective preference is a valuable tool for manipulating polyfunctional molecules. ijcce.ac.ir

Stereoselectivity : The formation of semicarbazones can also have stereochemical implications. numberanalytics.com When a non-symmetrical ketone or an aldehyde with a stereocenter reacts with semicarbazide, the resulting semicarbazone can exist as stereoisomers (E/Z isomers) due to the C=N double bond. numberanalytics.com Controlling the stereochemical outcome of this reaction is an area of interest, as the specific stereoisomer can influence the biological activity or the subsequent reactions of the derivative. While detailed studies on achieving high stereoselectivity in semicarbazone formation are specific to the substrate and reaction conditions, it remains an important consideration in asymmetric synthesis. numberanalytics.commdpi.com

This compound as a Building Block for Heterocyclic Systems

This compound is not merely a derivatizing agent but a fundamental building block for constructing a wide array of nitrogen-containing heterocyclic compounds. sigmaaldrich.cnottokemi.com Its structure, containing a reactive hydrazine (B178648) moiety attached to a urea (B33335) backbone, provides the necessary atoms and reactivity for cyclization reactions. ottokemi.comnumberanalytics.com

This compound is a key precursor in the synthesis of several major classes of heterocycles that are prominent in medicinal chemistry and materials science. numberanalytics.com

Pyrazoles : this compound can react with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones, to form pyrazole (B372694) derivatives. smolecule.comscispace.com For example, reactions with acetylacetone (B45752) can yield pyrazole derivatives, and reactions with α,β-unsaturated ketones can lead to 1-carbamoyl-4,5-dihydropyrazoles. smolecule.com

Triazoles : In a well-established synthesis, this compound is reacted with formic acid to produce 1,2,4-triazol-5-one (B2904161) (TO). nih.gov This intermediate can then be nitrated to form 3-nitro-1,2,4-triazol-5-one (NTO), an insensitive high-energy material. nih.gov

Oxadiazoles : Semicarbazones, derived from this compound, serve as versatile precursors for 1,3,4-oxadiazoles. numberanalytics.com These can be synthesized through the oxidative cyclization of semicarbazones using various reagents. These heterocycles are known for a wide range of biological activities. numberanalytics.com

Other Heterocycles : The reactivity of this compound extends to the synthesis of other heterocyclic systems. For example, it has been used to produce 4,5-dihydro-1H-pyrazole-1-carboxamides from α,β-unsaturated ketones and dihydropyrimidine-2-thiones via reaction with thiourea. scispace.com

Table 2: Heterocycles Synthesized from this compound

| Heterocycle Class | Key Reactant(s) | General Method |

|---|---|---|

| Pyrazoles | 1,3-Dicarbonyls, α,β-Unsaturated Ketones | Condensation and cyclization. smolecule.comscispace.com |

| Triazoles | Formic Acid | Condensation, cyclization, and subsequent functionalization (e.g., nitration). nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is a valuable component in such reactions for the synthesis of complex heterocyclic structures. mdpi.comdntb.gov.ua

Its ability to react with carbonyl compounds and other electrophiles makes it an ideal nucleophilic component in tandem or one-pot sequences. For example, it can be used in annulation reactions where a new ring is fused onto an existing molecular framework. scispace.comthieme-connect.com The synthesis of thienyl-pyrazoles via a [3+2] annulation using a recyclable catalyst demonstrates an efficient protocol where semicarbazide is a key building block. scispace.com These strategies are instrumental in rapidly generating libraries of diverse heterocyclic compounds for drug discovery and materials science. mdpi.com

Functional Group Transformation and Protective Group Chemistry

Beyond derivatization for isolation, the formation of semicarbazones represents a strategic tool for functional group protection and transformation. ijcce.ac.ir A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org

The semicarbazone group serves as an effective protecting group for aldehydes and ketones. researchgate.netijcce.ac.ir This protection is robust under various conditions, yet the parent carbonyl can be regenerated when needed. An efficient method for deprotection involves treating the semicarbazone with gaseous nitrogen dioxide (NO2/N2O4) followed by hydrolysis, which regenerates the carbonyl compound in high yield. ijcce.ac.ir Notably, this method is chemoselective for α,β-unsaturated semicarbazones, leaving the C=C double bond intact. ijcce.ac.ir

The difference in reactivity between aldehydes and ketones towards this compound allows for the chemoselective protection of aldehydes. ijcce.ac.ir This is a crucial strategy in the synthesis of complex molecules containing multiple carbonyl functionalities. ijcce.ac.ir Furthermore, this compound has been used as an additive in the photolytic deprotection of certain photolabile protecting groups, such as o-nitrobenzyl groups, where it acts as a scavenger for byproducts. researchgate.net

Table 3: this compound in Protective Group Chemistry

| Application | Description | Deprotection Method |

|---|---|---|

| Carbonyl Protection | Aldehydes and ketones are converted to stable, crystalline semicarbazones. researchgate.netijcce.ac.ir | Treatment with gaseous NO2/N2O4 followed by hydrolysis. ijcce.ac.ir |

| Chemoselective Protection | Aldehydes can be selectively protected in the presence of ketones. ijcce.ac.ir | Same as above. ijcce.ac.ir |

Regeneration of Parent Carbonyls from Semicarbazones

The protection of carbonyl groups as semicarbazones is a common strategy in multistage synthesis. asianpubs.org Consequently, the efficient and mild cleavage of the semicarbazone C=N bond to regenerate the parent carbonyl compound is a crucial transformation. While classical methods often involve acid hydrolysis, numerous alternative reagents have been developed to perform this deprotection under neutral or oxidative conditions, which is particularly important when acid-sensitive functional groups are present in the molecule. academie-sciences.fr

A variety of oxidative cleavage methods have been reported. Reagents such as tetra-n-alkylammonium bromates have been shown to effectively regenerate carbonyl compounds from their semicarbazones under simple reaction conditions. niscpr.res.in Another approach utilizes [Hydroxy(tosyloxy)iodo]benzene (HTIB), a hypervalent iodine(III) reagent, which facilitates smooth oxidative cleavage in dichloromethane. academie-sciences.fr

Solid-supported reagents and catalytic systems offer advantages in terms of simplified work-up and milder conditions. Zeofen, a catalyst prepared from inexpensive and non-toxic materials, can effect the oxidative cleavage of semicarbazones with high yields, either under conventional heating or more rapidly with microwave irradiation in solvent-free systems. asianpubs.org Similarly, calcium hypochlorite (B82951) in the presence of moist montmorillonite (B579905) K-10 clay in chloroform (B151607) provides a mild and heterogeneous system for regeneration at room temperature. niscpr.res.in A related method employs montmorillonite K10-supported manganese(II) chloride, which catalyzes the oxidative cleavage using molecular oxygen as the oxidant. ingentaconnect.com

Non-oxidative methods have also been developed. Gaseous nitrogen dioxide (NO₂), for instance, can cleave semicarbazones under gas-solid phase conditions. ijcce.ac.ir This method is fast and avoids the use of solvents or catalysts, though care must be taken to avoid overoxidation with certain aldehydes. ijcce.ac.ir Hydrolytic cleavage using oxalic acid is another established regeneration technique. fishersci.se

Table 1: Selected Methods for the Regeneration of Carbonyls from Semicarbazones

| Reagent/System | Substrate Example | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ca(OCl)₂ / moist Montmorillonite K-10 | Acetophenone semicarbazone | CHCl₃, r.t., 2h | 91 | niscpr.res.in |

| Ca(OCl)₂ / moist Montmorillonite K-10 | Benzophenone semicarbazone | CHCl₃, r.t., 2h | 96 | niscpr.res.in |

| Zeofen | Benzaldehyde (B42025) semicarbazone | Microwave (900W), 0.5 min | 92 | asianpubs.org |

| MnCl₂ on Montmorillonite K10 / O₂ | Various semicarbazones | Room Temperature | High | ingentaconnect.com |

| Gaseous NO₂/N₂O₄ | p-Chlorobenzaldehyde semicarbazone | Solid-gas, 0°C, 1 min | 100 | ijcce.ac.ir |

| Gaseous NO₂/N₂O₄ | Cinnamaldehyde semicarbazone | Solid-gas, 0°C, 1 min | 100 | ijcce.ac.ir |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Pyrazole-4-carbaldehyde hydrazones | Dichloromethane | - | academie-sciences.fr |

Conversion to Other Nitrogenous Organic Compounds

Semicarbazones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry. electrochemsci.orgsigmaaldrich.com

Synthesis of 1,3,4-Oxadiazoles A prominent application of semicarbazones is their conversion to 2-amino-1,3,4-oxadiazoles and related derivatives through oxidative cyclization. tandfonline.com Various oxidizing agents can achieve this transformation. Ceric ammonium (B1175870) nitrate (B79036) has been used to convert semicarbazones to 2-imino-1,3,4-oxadiazolines under solvent-free conditions at room temperature. asianpubs.orgresearchgate.net A green chemistry approach utilizes visible-light photoredox catalysis with eosin (B541160) Y and a bromine source like CBr₄ in acetonitrile (B52724) to produce 2-amino-5-aryl-1,3,4-oxadiazoles in high yields. organic-chemistry.org Another modern method involves an ultrasound-assisted oxidative cyclization using N-bromosuccinimide (NBS) in acetic acid. tandfonline.com

Synthesis of Pyrazoles Semicarbazones can be transformed into pyrazole derivatives. For example, the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), converts semicarbazones of ketones into 3-substituted-1H-pyrazole-4-carbaldehydes. hilarispublisher.comderpharmachemica.com In other synthetic routes, semicarbazones derived from chalcones can be cyclized into N-acetylpyrazoles by heating with acetic anhydride. nih.gov

Synthesis of Thiadiazoles Semicarbazones are also utilized in the synthesis of thiadiazole rings. The Hurd-Mori reaction, which involves treating a semicarbazone with thionyl chloride (SOCl₂), leads to the formation of 1,2,3-thiadiazole (B1210528) derivatives. researchgate.net It is important to distinguish this from the synthesis of 1,3,4-thiadiazoles, which typically proceeds from thiosemicarbazones (derived from thiosemicarbazide), not semicarbazones. geneseo.edusbq.org.br The conversion of thiosemicarbazones to 1,3,4-thiadiazoles often involves cyclization with reagents like pyridinium (B92312) tribromide or oxidation with agents such as ferric chloride. geneseo.edusbq.org.br

These synthetic pathways highlight the utility of this compound as a foundational reagent for building complex heterocyclic structures from simple carbonyl compounds.

Table 2: Synthesis of Nitrogenous Compounds from Semicarbazones

| Starting Material Type | Reagent(s) | Product Type | Example Product | Reference |

|---|---|---|---|---|

| Semicarbazone | Ceric Ammonium Nitrate | 2-Imino-1,3,4-oxadiazoline | Various substituted oxadiazolines | asianpubs.orgresearchgate.net |

| Semicarbazone | Eosin Y, CBr₄, visible light | 2-Amino-1,3,4-oxadiazole | 2-Amino-5-aryl-1,3,4-oxadiazoles | organic-chemistry.org |

| Semicarbazone | N-Bromosuccinimide (NBS), ultrasound | 2-Amino-1,3,4-oxadiazole | Various 2-amino-1,3,4-oxadiazoles | tandfonline.com |

| Ketone Semicarbazone | POCl₃, DMF (Vilsmeier-Haack) | Pyrazole-4-carbaldehyde | 3-Substituted-1H-pyrazole-4-carbaldehydes | hilarispublisher.comderpharmachemica.com |

| Chalcone Semicarbazone | Acetic Anhydride | N-Acetylpyrazole | N-Acetyl pyrazole-1-carboxamides | nih.gov |

| Ketone Semicarbazone | Thionyl Chloride (SOCl₂) | 1,2,3-Thiadiazole | Various 1,2,3-thiadiazoles | researchgate.net |

Ligand Design and Coordination Modes in Semicarbazide-Derived Systems

The design of ligands derived from semicarbazide allows for the synthesis of metal complexes with tailored properties. The inherent electronic and structural features of semicarbazide can be modified through reactions with aldehydes and ketones to form semicarbazones, which are effective chelating agents. core.ac.ukijnrd.org

Semicarbazide derivatives, particularly semicarbazones, typically act as bidentate or tridentate ligands. sathyabama.ac.inpnrjournal.com Coordination with metal ions usually occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the imine group (-C=N-). tsijournals.comrroij.com This dual-binding capacity allows for the formation of stable five- or six-membered chelate rings with the metal center. In its neutral form, semicarbazone coordinates as a bidentate ligand via the imine nitrogen and carbonyl oxygen. nih.gov However, upon deprotonation (enol form), it can act as a monoanionic bidentate ligand. nih.gov The presence of additional donor atoms in the aldehyde or ketone precursor can increase the denticity of the ligand. core.ac.uk

The ability of semicarbazide derivatives to form chelate rings with metal ions significantly enhances the stability of the resulting complexes, a phenomenon known as the chelate effect. libretexts.org Ligands that contain more than one binding site exhibit a higher affinity for metal ions compared to monodentate ligands. libretexts.org The formation of multiple chelate rings, as seen with multidentate ligands, leads to a more positive entropy change and a higher formation constant for the complex. libretexts.org

The versatility of semicarbazide as a precursor has been exploited in the design of macrocyclic ligands. These large, cyclic molecules can encapsulate metal ions within their cavities, leading to highly stable complexes due to the macrocyclic effect. libretexts.org This effect is an enhancement of the chelate effect, where the pre-organized and cyclic nature of the ligand results in a smaller entropic penalty upon coordination. libretexts.org Bis-semicarbazone ligands, synthesized from bis-functionalized precursors, are notable examples of complexing agents used to create a variety of coordination compounds. rdd.edu.iq

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with semicarbazide-derived ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. tsijournals.comgrin.com The resulting complexes can be characterized by various physicochemical and spectroscopic techniques to determine their structure and properties.

A general method for synthesizing these complexes involves mixing a hot ethanolic solution of the ligand with a hot aqueous solution of the hydrated metal salt, followed by refluxing the mixture. grin.com The solid complex that precipitates upon cooling is then filtered, washed, and dried. grin.com

Semicarbazide and its derivatives form complexes with a wide array of transition metals from the d-block, including copper(II), cobalt(II), nickel(II), and zinc(II). tsijournals.com These complexes have been synthesized and characterized, with studies often focusing on their coordination geometries and biological activities. tsijournals.comrroij.com The reaction of semicarbazide-derived ligands with metal salts in a 2:1 molar ratio often yields complexes with a 1:2 metal-to-ligand stoichiometry. tsijournals.com

Furthermore, semicarbazide-based ligands have been successfully employed in the synthesis of heterodinuclear complexes containing both d-block and f-block metal ions, such as cobalt(II) and lanthanide(III) ions. ub.edu The design of the ligand can direct the coordination of different types of metal ions to specific binding sites within the same ligand framework. ub.edu For instance, a ligand can be designed with distinct coordination pockets, one favoring the binding of a 3d metal ion and the other accommodating a larger 4f ion. ub.edu A family of tetranuclear Ni-4f coordination aggregates has been assembled using a carbazido ligand derived from 1-(2-hydroxy-3-methoxybenzylidene)semicarbazide. rsc.org

The properties of the resulting metal complex are significantly influenced by the nature of the metal ion and the presence of other ligands, known as ancillary ligands. mdpi.com The coordination geometry, electronic properties, and reactivity of the complex are all dependent on these factors. nih.gov

The central metal ion's identity dictates the preferred coordination number and geometry. mdpi.com For example, different metal ions can lead to the formation of mononuclear or binuclear complexes with the same ligand. mdpi.com The structural and electronic properties of the transition metal are altered upon binding to the organic moiety due to changes in the geometry of the complex. nih.gov

Structural and Electronic Properties of Metal Complexes

The structural and electronic properties of metal complexes derived from semicarbazide are investigated using a variety of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements. researchgate.net

Infrared (IR) spectroscopy is a valuable tool for determining the coordination mode of the ligand. A shift in the vibrational frequencies of the C=O and C=N groups upon complexation provides evidence for the involvement of these groups in bonding to the metal ion. researchgate.net Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex and can help to elucidate the geometry around the central metal ion. uobaghdad.edu.iqresearchgate.net Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the electronic configuration of the metal ion. uobaghdad.edu.iqresearchgate.net

The geometry of the complexes can vary from square planar and tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the complex. uobaghdad.edu.iqresearchgate.net For instance, studies on complexes of Cu(II), Ni(II), Co(II), and Fe(III) with Schiff bases derived from this compound have suggested square planar geometries for Co(II) and Cu(II), a tetrahedral geometry for Ni(II), and an octahedral geometry for Fe(III). researchgate.net

Geometrical Configurations (e.g., Square Planar, Tetrahedral, Octahedral)

Semicarbazide and its derivatives form complexes with various transition metals, resulting in distinct coordination geometries, most commonly square planar, tetrahedral, and octahedral structures. The final geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the specific semicarbazone or thiosemicarbazone ligand, and the reaction conditions.

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), as well as for some Cu(II) (d⁹) complexes. nih.govcdnsciencepub.com For instance, Schiff bases derived from this compound have been shown to form square planar complexes with Co(II) and Cu(II) researchgate.net. Nickel(II) and Palladium(II) complexes with thiosemicarbazone ligands also adopt a square planar arrangement. In some cases, single crystal X-ray diffraction studies have confirmed a distorted square planar geometry around the Ni(II) metal center, with bond angles deviating from the ideal 90° nih.gov. Thiosemicarbazone ligands can behave as bidentate ligands, coordinating to the Ni(II) ion through their nitrogen and sulfur atoms to form these planar structures mdpi.com.

Tetrahedral Geometry: While less common than octahedral or square planar arrangements for semicarbazide complexes, tetrahedral geometry is also observed. For example, Ni(II) complexes with Schiff bases derived from this compound and substituted benzaldehydes have been suggested to have a tetrahedral geometry based on magnetic and spectral data researchgate.net. Similarly, certain Cu(I) complexes with N-substituted thiosemicarbazide derivatives have been confirmed by crystal structures to possess a distorted tetrahedral geometry nih.gov.

Octahedral Geometry: This is a very common coordination geometry for semicarbazide complexes, particularly with transition metals like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). nih.govresearchgate.netnih.gov For example, Mn(II) and Cr(III) complexes of vanillin semicarbazone have been reported to have an octahedral geometry nih.gov. In many cases, the semicarbazone ligand acts as a tridentate NNO-donor ias.ac.inresearchgate.net. The coordination sphere is often completed by other ligands, such as water molecules or anions from the metal salt used in the synthesis nih.gov. A study of a copper(II) sulfate complex with semicarbazide revealed a distorted octahedral coordination sphere where the Cu(II) ion is chelated by two neutral semicarbazide molecules in a slightly distorted square-planar arrangement, with two oxygen atoms from sulfate anions occupying the axial positions nih.gov. Similarly, both copper(II) and zinc(II) form octahedral complexes with two semicarbazide molecules and two chloride ions iucr.org.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | Semicarbazide | Distorted Octahedral | nih.gov |

| Ni(II) | Thiosemicarbazone | Square Planar | nih.govnih.gov |

| Co(II) | Semicarbazide Schiff Base | Square Planar | researchgate.net |

| Fe(III) | Semicarbazide Schiff Base | Octahedral | researchgate.net |

| Cu(I) | N-substituted Thiosemicarbazide | Distorted Tetrahedral | nih.gov |

| Cr(III) | Semicarbazone Schiff Base | Distorted Octahedral | researchgate.net |

| Pd(II) | Thiosemicarbazone | Square Planar | nih.gov |

| Zn(II) | Semicarbazide | Octahedral | iucr.org |

Investigation of Magnetic Properties and Bonding Characteristics

The magnetic properties of semicarbazide-metal complexes are directly related to the number of unpaired electrons in the d-orbitals of the central metal ion, which in turn is determined by the metal's oxidation state and the coordination geometry of the complex lumenlearning.com. These properties are typically investigated using magnetic susceptibility measurements, from which the effective magnetic moment (μ_eff) can be calculated.

Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, which have no unpaired electrons, are weakly repelled lumenlearning.comfiveable.me. The measured magnetic moment is a powerful tool for determining the number of unpaired electrons and thus inferring the geometry and spin state (high-spin or low-spin) of the complex lumenlearning.com.

For instance, octahedral Ni(II) (d⁸) complexes are expected to have two unpaired electrons and typically exhibit magnetic moments in the range of 2.83–4.0 Bohr Magnetons (B.M.) nih.gov. In contrast, a square planar Ni(II) complex with a thiosemicarbazone derivative was found to have a magnetic moment of 0 B.M., confirming its diamagnetic nature and square planar geometry nih.gov.

Octahedral Co(II) (d⁷) complexes are generally high-spin, and a complex with a thiosemicarbazone ligand showed a magnetic moment of 4.1 B.M., consistent with three unpaired electrons in an octahedral environment nih.gov. Similarly, the magnetic moment for an octahedral Cu(II) (d⁹) complex was reported as 2.0 B.M., corresponding to one unpaired electron nih.gov.

The bonding in these complexes involves the donation of electron pairs from the nitrogen and oxygen (in semicarbazones) or nitrogen and sulfur (in thiosemicarbazones) atoms of the ligand to the central metal ion nih.govmdpi.com. Semicarbazide itself typically acts as a bidentate ligand, coordinating through the oxygen and the hydrazinic nitrogen atom iucr.org. The formation of the metal-ligand bond can alter the electronic structure of the ligand, which is observable through spectroscopic techniques. For example, changes in the bond lengths of the ligand upon coordination with a metal ion have been noted nih.gov. Electronic spectra (UV-Vis) are also used to deduce the stereochemistry of the complexes, as the d-d electronic transitions are characteristic of the coordination geometry researchgate.net.

| Complex Type | Metal Ion | Geometry | Magnetic Moment (μ_eff) in B.M. | Magnetic Behavior | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazone Complex | Co(II) | Octahedral | 4.1 | Paramagnetic | nih.gov |

| Thiosemicarbazone Complex | Ni(II) | Octahedral | 3.0 | Paramagnetic | nih.gov |

| Thiosemicarbazone Complex | Cu(II) | Octahedral | 2.0 | Paramagnetic | nih.gov |

| Thiosemicarbazone Complex | Ni(II) | Square Planar | 0 | Diamagnetic | nih.gov |

| Vanillin Semicarbazone Complex | Mn(II) | Octahedral | Not Specified | Paramagnetic (d⁵) | nih.gov |

| Vanillin Semicarbazone Complex | Cr(III) | Octahedral | Not Specified | Paramagnetic (d³) | nih.gov |

Advanced Structural Elucidation and Crystallographic Studies

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. In this method, a single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of the atoms can be inferred.

The crystal structure of semicarbazide (B1199961) hydrochloride (SEM-HCL) was first determined by M. Nardelli et al. in 1965 using two-dimensional Patterson projections and three-dimensional Fourier synthesis. tandfonline.com This foundational study established the basic molecular arrangement, identifying the ionic character of the crystal, which consists of protonated semicarbazide cations and chloride anions. tandfonline.com Later investigations confirmed these findings, reporting the crystal system as orthorhombic with the space group P2₁2₁2₁. iucr.org

However, a limitation of X-ray diffraction is its relative insensitivity to the positions of light atoms, particularly hydrogen. stfc.ac.uk In the initial structural solution of SEM-HCL, the hydrogen atom positions were not experimentally determined but were derived geometrically. iucr.org This limitation necessitates the use of other techniques, such as neutron diffraction, for a more complete structural picture.

Table 1: Crystallographic Data for Semicarbazide Hydrochloride (SEM-HCL) Data from X-ray and Neutron Diffraction Studies.

| Parameter | This compound (SEM-HCL) | Deuterated this compound (SEM-DCL) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | Data not specified in sources | 7.55 (1) |

| b (Å) | Data not specified in sources | 13.21 (2) |

| c (Å) | Data not specified in sources | 4.68 (1) |

| Unit Cell Volume (ų) | 463.5 | 466.8 |

| Z | 4 | 4 |

| Technique | X-ray Diffraction / Neutron Diffraction | Neutron Diffraction |

| Source: iucr.org |

Semicarbazones, formed by the condensation reaction of semicarbazide with aldehydes or ketones, exhibit interesting conformational and isomeric properties. scirp.org Single-crystal X-ray diffraction has been pivotal in studying these aspects.

The semicarbazone moiety itself (R₁R₂C=N-NH-(CO)-NH₂) is generally found to be planar or nearly planar. For instance, in (E)-1-(4-chlorobenzylidene)semicarbazide, the semicarbazide group is almost planar, with a dihedral angle of 17.4(2)° relative to the benzene (B151609) ring. asianpubs.org Similarly, in another derivative, the semicarbazone group's r.m.s. deviation from its mean plane is just 0.054 (1) Å. researchgate.net

X-ray studies also reveal the predominant isomerism in these compounds. The molecules typically adopt an E configuration with respect to the C=N double bond. scirp.orgasianpubs.org This stereochemistry is a common feature observed across a range of semicarbazone structures. The conformation can be influenced by substituents, which affect the dihedral angles between the planar semicarbazone group and other parts of the molecule, such as aromatic rings. researchgate.net

The crystal packing and stability of this compound and its semicarbazone derivatives are heavily influenced by a network of intermolecular hydrogen bonds. In semicarbazones, N-H···O hydrogen bonds are a recurring motif, often linking molecules into one-dimensional chains or more complex supramolecular architectures. asianpubs.orgresearchgate.net For example, in one crystal structure, molecules are linked into chains along the c-axis via N-H···O interactions, which in turn generate R₂²(8) ring motifs. researchgate.net

Beyond conventional hydrogen bonds, weaker interactions such as C-H···π interactions can also play a role in stabilizing the crystal structure. researchgate.net In copper-semicarbazide complexes, Hirshfeld surface analysis has shown that O···H/H···O contacts can account for a significant portion (up to 64.7%) of the intermolecular interactions. iucr.orgiucr.org The hydrogen bonding network in deuterated this compound is a three-dimensional system composed of N-D···Cl and N-D···O bonds, which are crucial for the stability of the crystal lattice. iucr.org

Neutron Diffraction Studies of Deuterated this compound

While X-ray diffraction maps electron density, neutron diffraction relies on the scattering of neutrons by atomic nuclei. This fundamental difference makes it an exceptionally powerful tool for precisely locating light atoms like hydrogen (or its isotope, deuterium), which scatter X-rays weakly. stfc.ac.uk

High-precision neutron diffraction structural analysis has been performed on deuterated single crystals of this compound (SEM-DCL) to gain a deeper understanding of its structure. tandfonline.comtandfonline.com These studies have been instrumental in clarifying structural details that are ambiguous in X-ray diffraction data. iucr.org

A key advantage of using neutron diffraction for the study of this compound is the ability to determine the exact positions of the hydrogen/deuterium (B1214612) atoms. stfc.ac.uk In the neutron diffraction study of SEM-DCL, the positions of all deuterium atoms were precisely located from a Fourier map and refined, achieving a final R-value of 0.033. iucr.org This is a significant improvement over the initial X-ray structure where hydrogen positions were only inferred geometrically. iucr.org The precise localization of these atoms is critical for accurately describing the hydrogen-bonding network (N-D···Cl and N-D···O), which governs the crystal's stability and properties. iucr.org

Comparing the crystal structures of this compound (SEM-HCL) and its deuterated analogue (SEM-DCL) reveals subtle but significant changes upon isotopic substitution. The most notable effect is the dilation of the unit cell. Neutron diffraction data shows that the unit cell volume increases from 463.5 ų for SEM-HCL to 466.8 ų for SEM-DCL. tandfonline.comiucr.org

Spectroscopic and Advanced Characterization Techniques for Structural Confirmation

A suite of spectroscopic and analytical methods is employed to rigorously confirm the structure of this compound. These techniques provide complementary information, from the vibrational modes of chemical bonds to the precise mass and elemental composition of the compound.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of this compound. rsc.orgrsc.org The infrared spectrum of this compound, typically recorded in a KBr disc, reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. rsc.org Similarly, Raman spectroscopy provides information about the vibrational modes and has been used to study the compound in its crystalline state. rsc.orgrsc.org

Key vibrational bands observed in the spectra of this compound and its derivatives include:

N-H Stretching: Bands in the high-frequency region, typically around 3443 cm⁻¹, 3322 cm⁻¹, 3217 cm⁻¹, and 3054 cm⁻¹, are assigned to the stretching vibrations of the N-H bonds in the amino and hydrazinyl groups. rsc.org

C=O Stretching: A strong absorption band characteristic of the carbonyl group (amide I band) is observed. In derivatives, this can appear around 1682-1687 cm⁻¹. rsc.orgscirp.org

N-H Bending: The bending vibration of the N-H groups (amide II band) is typically seen in the region of 1597 cm⁻¹. rsc.orgscirp.org

C=N Stretching: In semicarbazone derivatives, the C=N stretching vibration of the azomethine group gives rise to an absorption band around 1582 cm⁻¹. scirp.org

N-N Stretching: The stretching vibration of the N-N single bond is assigned to a band in the lower frequency region, for instance at 1032 cm⁻¹. scirp.org

Raman spectroscopic studies of single crystals of this compound have been particularly insightful, especially in relation to its phase transitions. rsc.orgrsc.org These studies have analyzed the spectra in the context of structural changes that occur as the crystal transitions between its paraelectric and ferroelectric phases. rsc.orgrsc.org The comparison of infrared and Raman spectra has also suggested that LO-TO (longitudinal optical-transverse optical) splitting is not a significant factor. rsc.orgrsc.org

Table 1: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3054 - 3443 | rsc.org |

| C=O Stretching (Amide I) | 1682 - 1687 | rsc.orgscirp.org |

| N-H Bending (Amide II) | ~1597 | rsc.orgscirp.org |

| C=N Stretching (Azomethine in derivatives) | ~1582 | scirp.org |

| N-N Stretching | ~1032 | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise structure and connectivity of atoms in a molecule. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of N-acryloylsemicarbazide, a derivative of semicarbazide, distinct signals are observed for the different protons in the molecule. For instance, in a DMSO-d6 solution, the following chemical shifts (δ) have been reported:

Advanced Analytical Method Development and Detection Strategies

Derivatization Techniques for Enhanced Detection

Derivatization is a critical step in the analysis of semicarbazide (B1199961), transforming it into a species more amenable to detection by modern analytical instruments. This process enhances chromatographic retention and introduces moieties that can be readily detected by spectroscopic methods.

Formation of Stable Chromatographic Derivatives

To facilitate its detection, semicarbazide is commonly derivatized to form more stable and detectable compounds. A widely used derivatizing agent is 2-nitrobenzaldehyde (B1664092) (NBA). amazonaws.comnih.govpsu.edu This reaction involves the condensation of semicarbazide with 2-nitrobenzaldehyde, typically under acidic conditions, to form a stable semicarbazone derivative, 2-nitrobenzylimine. psu.edu This derivative, often referred to as NBz-SEM, exhibits improved chromatographic behavior and can be readily ionized for mass spectrometric detection. amazonaws.com The formation of crystalline semicarbazones with distinct melting points upon reaction with aldehydes or ketones is a key principle that aids in the purification and identification of these derivatives.

Another derivatizing agent that has been explored is naphthalene-2-carbaldehyde (NCA). researchgate.net This reagent reacts with semicarbazide to form a UV-absorbing derivative, naphthalene-2-carbaldehyde semicarbazone (NCS), which allows for detection using UV-based methods. epa.gov The derivatization not only enhances detectability but also allows for the separation of the analyte from interfering matrix components. epa.gov

Fluorogenic and Chromogenic Labeling for Spectroscopic Detection

For enhanced sensitivity, particularly in fluorescence-based detection methods, fluorogenic and chromogenic labeling agents are employed. These reagents react with semicarbazide to produce derivatives that are highly responsive to spectroscopic detection.

Fluorogenic labeling involves the use of reagents that, upon reaction with the analyte, form a product with significant fluorescence. For instance, 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC) has been used to label semicarbazide, resulting in a highly fluorescent derivative that can be detected with low limits of detection (LOD). researchgate.net The optimization of this labeling reaction, including temperature and time, is crucial for achieving high sensitivity and reproducibility. researchgate.net Another approach involves the use of coumarin (B35378) derivatives incorporating a 2-acetylphenylboronic acid motif, which rapidly conjugate with semicarbazide to yield diazaborine (B1195285) products with significantly enhanced fluorescence. researchgate.net

Chromogenic labeling, which results in a colored derivative, is another strategy. While less common for quantitative analysis by chromatography, it plays a role in techniques like thin-layer chromatography (TLC) where it can be used for visualization. For example, semicarbazide reacts with α-keto acids to form colored derivatives that can be visualized under ultraviolet light.

Chromatographic Separation Methods

Chromatographic techniques are central to the separation and quantification of derivatized semicarbazide from complex sample matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, HILIC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific determination of semicarbazide. amazonaws.comresearchgate.net This technique offers unambiguous identification based on retention time and the mass-to-charge ratio of the parent and fragment ions. amazonaws.com The use of an isotopically labeled internal standard, such as [¹³C¹⁵N₂] semicarbazide, allows for accurate quantification by correcting for losses during sample preparation and analysis. amazonaws.comnih.gov

Key LC-MS/MS Parameters for Semicarbazide Analysis:

| Parameter | Description | Reference |

|---|---|---|

| Derivatizing Agent | 2-nitrobenzaldehyde (NBA) | amazonaws.comnih.gov |

| Derivative | NBz-SEM | amazonaws.com |

| Parent Ion (m/z) | 209 (for NBz-SEM) | amazonaws.comtsijournals.com |

| Fragment Ions (m/z) | 166 (quantification), 192, 134 (confirmation) | amazonaws.comtsijournals.com |

| Internal Standard | [¹³C¹⁵N₂] Semicarbazide | amazonaws.comnih.gov |

| Internal Standard Parent Ion (m/z) | 212 | amazonaws.comtsijournals.com |

| Internal Standard Fragment Ion (m/z) | 168 | amazonaws.comtsijournals.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has emerged as a powerful alternative, particularly for polar compounds like underivatized semicarbazide. mdpi.comresearchgate.net HILIC-MS/MS avoids the often complex and time-consuming derivatization step. mdpi.comresearchgate.net This method provides good retention of polar analytes and can lead to increased sensitivity in the mass spectrometer due to the high organic content of the mobile phase. chromatographyonline.comsepscience.com